1,3-Benzoxazole-5-carbothioamide

Description

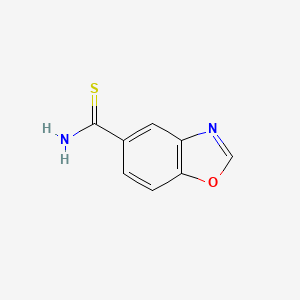

1,3-Benzoxazole-5-carbothioamide is a heterocyclic compound featuring a benzoxazole core (a fused benzene and oxazole ring) substituted with a carbothioamide (-C(S)NH₂) group at the 5-position. The benzoxazole scaffold is characterized by an oxygen atom in the oxazole ring, which contributes to its electronic properties and reactivity. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thioamides, such as their role in antimycobacterial agents (e.g., ethionamide) .

Properties

Molecular Formula |

C8H6N2OS |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

1,3-benzoxazole-5-carbothioamide |

InChI |

InChI=1S/C8H6N2OS/c9-8(12)5-1-2-7-6(3-5)10-4-11-7/h1-4H,(H2,9,12) |

InChI Key |

UZFPBCDAQZEMIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=S)N)N=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzoxazole-5-carbothioamide can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with isothiocyanates under mild conditions. This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable methods such as microwave irradiation and one-pot multicomponent reactions. These methods are favored for their efficiency and ability to produce high yields with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzoxazole-5-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The structure of 2-Methyl-1,3-benzoxazole-5-carbothioamide includes a benzoxazole ring and a carbothioamide group, which contribute to its unique chemical and biological properties. The presence of both a methyl group and a carbothioamide group enhances its reactivity and potential as a pharmacophore in drug design.

2-Methyl-1,3-benzoxazole-5-carbothioamide exhibits significant biological activities, making it valuable in antimicrobial and anticancer applications.

Antimicrobial Activity: Research indicates that this compound has antimicrobial properties against various bacterial and fungal strains, including Bacillus subtilis, Escherichia coli, and Candida albicans. Studies have demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 7.81 µM.

| Pathogen | MIC (µM) | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 7.81 | N/A |

| Escherichia coli | 15.62 | 125 |

| Bacillus subtilis | N/A | 62.5 |

| Candida albicans | N/A | 31.25 |

The antimicrobial mechanism may involve disrupting cell membrane integrity or inhibiting essential protein synthesis for microbial growth.

Anticancer Activity: The compound has been evaluated for its anticancer potential, with studies showing that benzoxazole derivatives can induce cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7), lung cancer cells (A549), and liver cancer cells (HepG2). In vitro studies have demonstrated that derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116), showcasing IC50 values in the micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HCT-116 | 15.0 |

The anticancer mechanism may involve inhibiting enzymes like topoisomerases, which are crucial for DNA replication, and inducing apoptosis in cancer cells through various signaling pathways.

Neuroprotective Effects: Emerging research suggests that benzoxazole derivatives may offer neuroprotective benefits and are being tested as potential drugs for neurodegenerative diseases such as Alzheimer’s .

Case Studies

Mechanism of Action

The mechanism of action of 1,3-Benzoxazole-5-carbothioamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzo[d]thiazole-5-carboxamide (CAS: 1158749-25-7)

- Structure : Features a benzothiazole core (sulfur in the heterocycle) with a carboxamide (-C(O)NH₂) group at the 5-position.

- Molecular Formula : C₈H₆N₂OS (MW: 178.21 g/mol), identical to 1,3-benzoxazole-5-carbothioamide but differing in the heteroatom (S in thiazole vs. O in oxazole) and substituent (carboxamide vs. carbothioamide).

- The carboxamide group forms stronger hydrogen bonds (O vs. S), which may improve solubility in polar solvents compared to the thioamide derivative .

1H-Benzimidazole-5-carboxylic Acid (CAS: 15788-16-6)

- Structure : A benzimidazole core (two nitrogen atoms in the heterocycle) with a carboxylic acid (-COOH) group at the 5-position.

- Molecular Formula : C₈H₆N₂O₂ (MW: 162.14 g/mol).

- Key Differences :

Benzo[c][1,2,5]oxadiazole-5-carboxamide Derivatives

- Structure : Contains an oxadiazole ring fused to benzene, with carboxamide substituents.

- Synthesis : Prepared via reactions with ammonia or amines, differing from thioamide synthesis, which may require thiourea or H₂S .

- Electronic Properties : Oxadiazoles are electron-deficient, whereas benzoxazoles exhibit moderate electron density, affecting reactivity in substitution reactions .

Physicochemical Properties

| Property | This compound | Benzo[d]thiazole-5-carboxamide | 1H-Benzimidazole-5-carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 178.21 | 178.21 | 162.14 |

| Melting Point | Not reported | Not reported | >300°C |

| Solubility | Moderate in DMSO* | High in polar solvents* | Low in organic solvents |

| Hydrogen Bonding | Weak (S-H interactions) | Strong (O-H/N-H) | Strong (COOH group) |

*Predicted based on substituent chemistry.

Biological Activity

1,3-Benzoxazole-5-carbothioamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

Molecular Formula: C8H6N2OS

Molecular Weight: 178.21 g/mol

IUPAC Name: this compound

Canonical SMILES: C1=CC2=C(C=C1C(=S)N)N=CO2

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and proteins. The compound exhibits:

- Antimicrobial Activity: It inhibits the growth of bacteria and fungi by disrupting cell membrane integrity or inhibiting essential protein synthesis.

- Anticancer Activity: Research indicates that it may inhibit topoisomerases, enzymes crucial for DNA replication and cell division, thus exerting cytotoxic effects on cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies involving various bacterial strains, the minimal inhibitory concentrations (MIC) were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results suggest that the compound is particularly effective against Gram-negative bacteria and certain fungi .

Anticancer Activity

A range of studies has reported the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The following table summarizes the IC50 values for some notable cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HepG2 (Liver Cancer) | 10.0 |

These findings indicate that this compound exhibits promising anticancer activity, warranting further investigation into its potential as a therapeutic agent .

Study on Antimicrobial Properties

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The study found that this compound exhibited notable activity against both Bacillus subtilis and Escherichia coli, supporting its potential use in developing new antibiotics .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of benzoxazole derivatives. The results indicated that this compound significantly inhibited the proliferation of multiple cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with related compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzothiazole | Contains sulfur instead of oxygen | Antimicrobial and anticancer |

| Benzimidazole | Contains nitrogen instead of oxygen | Anticancer and antiviral |

| 2-Methylbenzoxazole | Lacks carbothioamide group | Antimicrobial |

The presence of the carbothioamide group in this compound enhances its reactivity and biological activity compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.